2-Chloro-1,1,1,3,3,3-hexafluoropropane

Description

Overview of Halogenated Propanes in Contemporary Chemical Research

Halogenated propanes, a class of organic compounds where one or more hydrogen atoms in propane (B168953) are replaced by halogen atoms (fluorine, chlorine, bromine, or iodine), are a focal point of contemporary chemical research. nih.govnih.gov These compounds, which include hydrochlorofluorocarbons (HCFCs), are derivatives of propane (C3H8). nih.govpnas.org Research interest in these molecules stems from their diverse and critical applications, ranging from refrigerants and foam blowing agents to solvents and chemical intermediates. arkema.comncert.nic.in

The specific arrangement and type of halogen atoms on the three-carbon chain drastically influence the compound's physical and chemical properties, such as boiling point, density, stability, and reactivity. nih.gov Much of the current research is driven by the need to develop new halogenated propanes with specific property profiles, particularly those that can serve as effective replacements for substances with higher environmental impact. encyclopedia.com Studies often focus on structure-activity relationships, investigating how the positioning of chlorine and bromine atoms, for example, affects the compound's metabolic activation and other effects. nih.govnih.gov This research is crucial for synthesizing next-generation materials for sectors like electronics, aerospace, and pharmaceuticals. agcchem.comresearchgate.net

Structural Elucidation and Nomenclatural Specificity of 2-Chloro-1,1,1,3,3,3-hexafluoropropane

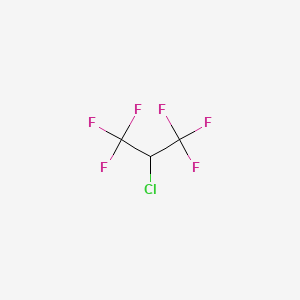

This compound is a specific hydrochlorofluorocarbon (HCFC). Its chemical formula is C3HClF6. chemdad.comnih.gov The structure consists of a three-carbon propane backbone. The '2-' in its name indicates that the chlorine atom is bonded to the central carbon atom. The prefix 'hexafluoro-' signifies the presence of six fluorine atoms, and the locants '1,1,1,3,3,3-' specify that three fluorine atoms are attached to each of the terminal carbon atoms. uiuc.eduyoutube.com

The systematic IUPAC (International Union of Pure and Applied Chemistry) nomenclature provides a clear and unambiguous way to identify the molecule's structure. libretexts.orgbyjus.com The parent chain is 'propane'. The substituents, 'chloro' and 'fluoro', are listed alphabetically. youtube.com Numbers are used to denote the position of each halogen atom on the carbon chain, ensuring that there is no ambiguity with its isomers, such as 1-Chloro-1,1,2,2,3,3-hexafluoropropane. uiuc.eduyoutube.com

This compound is also known by the refrigerant designation HCFC-226da. nih.gov The '200' series in refrigerant nomenclature indicates a propane derivative. The digits that follow are determined by a specific algorithm related to the number of atoms of each element. wikipedia.org

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 431-87-8 |

| Molecular Formula | C3HClF6 |

| Molecular Weight | 186.48 g/mol nih.gov |

| Boiling Point | 14 °C chemdad.com |

| Melting Point | -119.6 °C chemdad.comchemsynthesis.com |

| Density | 1.5414 g/cm³ chemdad.com |

| IUPAC Name | this compound nih.gov |

Significance and Research Niche of this compound within Specialty Fluorochemicals

This compound (HCFC-226da) occupies a specific niche within the broader category of specialty fluorochemicals. agcchem.com Fluorochemicals are valued for their unique properties conferred by the carbon-fluorine bond, including high thermal stability and chemical resistance. daikinchemicals.com These characteristics make them essential in demanding applications across industries like aerospace, electronics, and energy. agcchem.comdaikinchemicals.com

The primary documented use for this compound is as a refrigerant. chemdad.comengineeringtoolbox.com Its thermodynamic properties make it suitable for certain cooling and refrigeration applications. arkema.com As an HCFC, it was developed as part of the transition away from CFCs. encyclopedia.com However, because it still contains chlorine and is an ozone-depleting substance, its role is that of a transitional compound. britannica.comchemdad.com

Its research significance lies in its use as a case study for understanding the structure-property relationships of halogenated propanes. Researchers study compounds like HCFC-226da to model how the placement of different halogens affects boiling point, vapor pressure, and other critical performance metrics. This knowledge is vital for the computational design and synthesis of new generations of fluorochemicals, such as hydrofluoroolefins (HFOs), that offer high performance with minimal environmental impact.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,1,1,3,3,3-hexafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HClF6/c4-1(2(5,6)7)3(8,9)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWAVXQSZLEURV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HClF6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4075033 | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-chloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Compressed gas; [Matrix Scientific MSDS] | |

| Record name | 2-Chloro-1,1,1,3,3,3-hexafluoropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19551 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

431-87-8 | |

| Record name | 2-Chloro-1,1,1,3,3,3-hexafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=431-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HCFC-226da | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000431878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1,3,3,3-Hexafluoro-2-chloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1,1,1,3,3,3-hexafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HCFC-226DA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SF29B7Q8MK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Pathways for 2 Chloro 1,1,1,3,3,3 Hexafluoropropane

Historical Development of Synthetic Approaches to Polyhalogenated Propanes

The synthesis of polyhalogenated alkanes has been a cornerstone of organofluorine chemistry, driven by the unique properties these compounds impart to various applications. The journey to develop efficient and selective methods for producing compounds like 2-Chloro-1,1,1,3,3,3-hexafluoropropane has been marked by significant methodological advancements.

Early Synthetic Routes and Methodological Limitations

Early attempts at synthesizing polyhalogenated propanes were often characterized by harsh reaction conditions, low yields, and a lack of selectivity, leading to complex mixtures of products that were difficult to separate. One of the pioneering techniques was direct fluorination, which involved the reaction of a hydrocarbon with elemental fluorine. This method, while conceptually straightforward, was often plagued by the high reactivity of fluorine, leading to fragmentation of the carbon backbone and the formation of a wide array of over-fluorinated and degradation products.

Another significant early method was the use of high-valent metal fluorides, such as cobalt(III) fluoride (B91410) (CoF₃), to replace hydrogen atoms with fluorine. This approach offered a more controlled fluorination compared to the use of elemental fluorine. However, the process was energy-intensive, requiring high temperatures, and the regeneration of the fluorinating agent was a cumbersome step.

Evolution of Fluorination and Chlorination Techniques

The mid-20th century saw significant progress in the development of more refined fluorination and chlorination techniques. The "Jet fluorination" apparatus, developed after World War II, was a notable advancement for vapor-phase direct fluorination, allowing for better control over the highly exothermic reactions.

A major breakthrough was the development of halogen exchange reactions, often referred to as the Swarts reaction, which involves the treatment of an organic halide with a metal fluoride, typically antimony trifluoride (SbF₃) with a pentavalent antimony salt as a catalyst. This method provided a much milder and more selective route to fluorinated compounds. The reactivity of the starting halogenated propane (B168953) was a key factor, with iodine and bromine being more readily exchanged than chlorine.

Electrochemical fluorination (ECF), or the Simons process, emerged as another powerful tool. In this technique, an organic compound is electrolyzed in liquid hydrogen fluoride. While effective for producing perfluorinated compounds, controlling the extent of fluorination to obtain partially fluorinated products like this compound proved to be challenging.

Contemporary Synthetic Strategies for this compound

Modern synthetic approaches to this compound have built upon the foundational principles of earlier methods, with a strong emphasis on improving selectivity, yield, and environmental sustainability. The primary strategies employed today are direct halogenation and, more commonly, halogen exchange reactions.

Direct Halogenation and Halogen Exchange Reactions

The synthesis of this compound can be envisioned through the direct chlorination of 1,1,1,3,3,3-hexafluoropropane (B1216460). However, this method can be challenging to control and may lead to the formation of other chlorinated byproducts.

A more prevalent and controlled approach is through halogen exchange reactions, starting from a more heavily chlorinated propane derivative. For instance, a polychlorinated propane can be subjected to fluorination using hydrogen fluoride (HF). The synthesis of 1,1,1,3,3,3-hexafluoropropane (HFC-236fa) itself is achieved by reacting 1,1,1,3,3,3-hexachloropropane (B1216839) with hydrogen fluoride in the gas phase at temperatures between 250-400 °C, in the presence of a trivalent chromium catalyst. mdpi.com A similar principle can be applied to synthesize the target chloro-derivative.

One potential pathway involves the fluorination of 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane. This precursor can undergo a selective reduction or a carefully controlled halogen exchange to replace one chlorine atom with hydrogen, although specific literature detailing this direct transformation is scarce.

Another viable route is the addition of hydrogen chloride (HCl) across the double bond of hexafluoropropene (B89477). This reaction, however, must be carefully controlled to ensure the desired regioselectivity, leading to the chlorine atom at the C-2 position.

The efficiency and selectivity of halogen exchange reactions are heavily dependent on the catalytic system employed. For F/Cl exchange, Lewis acidic catalysts are paramount. A prominent example is the use of antimony pentachloride (SbCl₅) as a catalyst, often in conjunction with a fluorinating agent like anhydrous hydrogen fluoride (HF).

More recently, solid-state catalysts have gained attention due to their ease of separation and regeneration. Aluminum chlorofluoride (ACF), a nanoscopic solid Lewis acid, has shown effectiveness in catalyzing F/Cl exchange reactions. vulcanchem.com These reactions are typically performed in the presence of a chlorine source, such as a chlorinated silane. vulcanchem.com While much of the research focuses on fluorocarbons and fluoroolefins in general, these catalytic systems are applicable to the synthesis of specific polyhalogenated propanes.

The synthesis of this compound can be achieved through the fluorination of chlorinated propane derivatives using anhydrous HF with a catalyst like antimony(V) fluoride (SbF₅) at temperatures between 80-120°C. vulcanchem.com

The precise control of reaction conditions is critical to maximize the yield of the desired product and minimize the formation of byproducts. Key parameters include temperature, pressure, reaction time, and the stoichiometric ratio of reactants.

In gas-phase fluorinations, the temperature is typically maintained between 150°C and 400°C. The molar ratio of the fluorinating agent (e.g., HF) to the organic substrate is carefully controlled to achieve the desired degree of fluorination. In liquid-phase reactions, the pressure can vary, and the choice of solvent, if any, can influence the reaction rate and selectivity.

For the synthesis of this compound via chlorocarbon fluorination, temperatures can range from 150°C to 200°C, with reported yields around 83%. vulcanchem.com

| Parameter | Direct Halogenation (Illustrative) | Halogen Exchange (Illustrative) |

| Starting Material | 1,1,1,3,3,3-Hexafluoropropane | 2,2-Dichloro-1,1,1,3,3,3-hexafluoropropane |

| Reagent | Chlorine (Cl₂) | Reducing Agent or Halogen Exchange Agent |

| Catalyst | UV light or Initiator | Lewis Acid (e.g., SbF₅) |

| Temperature | Varies (often requires initiation) | 80 - 120 °C |

| Pressure | Atmospheric or slightly elevated | Varies |

| Solvent | Typically gas phase or inert solvent | Can be neat or in a high-boiling solvent |

| Yield | Generally lower, less selective | 70 - 85% |

| Catalyst | Reaction Type | Typical Conditions |

| Antimony(V) fluoride (SbF₅) | F/Cl Exchange | 80-120°C, with anhydrous HF |

| Trivalent Chromium Catalyst | Gas-Phase Fluorination | 250-400°C, with HF |

| Aluminum Chlorofluoride (ACF) | F/Cl Exchange | Mild conditions, with chlorinated silanes |

Synthesis from Related Fluorinated Precursors

The synthesis of this compound can be achieved through various routes starting from other fluorinated molecules. These methods leverage the existing fluorine atoms in the precursor to construct the target molecule, often involving reductive or rearrangement pathways.

Approaches Involving Hexafluoroacetone (B58046) Trihydrate and Zinc Powder

A notable synthetic route to a related compound, 1,1,1,3,3,3-hexafluoropropane, involves the reaction of hexafluoroacetone trihydrate with zinc powder. google.com In a specific example of this method, hexafluoroacetone trihydrate is added to an aqueous solution of sodium hydroxide (B78521), followed by the addition of zinc powder. The mixture is then heated to reflux with stirring. The resulting product is subsequently dried and cooled to yield 1,1,1,3,3,3-hexafluoropropane. google.com This process is conducted under normal pressure and mild conditions, which are advantageous for industrial-scale production due to the simplified process and environmental friendliness compared to liquid-phase and gas-phase fluorination methods. google.com

A specific experiment following this methodology involved adding 1 mole of hexafluoroacetone trihydrate (220 g) to 800 mL of a 5% aqueous sodium hydroxide solution (containing 1 mole of sodium hydroxide). To this mixture, 1.5 moles of zinc powder (97.5 g) were added. The reaction was carried out in a three-necked bottle with mechanical stirring and heated to reflux for 20 hours. The progress of the reaction was monitored by gas chromatography. After the reaction, the product was dried and collected using a cold trap, yielding 140 g (0.921 mol) of 1,1,1,3,3,3-hexafluoropropane, which corresponds to a conversion rate of 92.1%. google.com

While this synthesis produces 1,1,1,3,3,3-hexafluoropropane, it provides a foundational methodology that could potentially be adapted for the synthesis of this compound, for instance, by subsequent chlorination of the propane product.

Precursors Derived from Hexafluoropropenes or Pentafluoropropenes

The synthesis of fluorinated propanes, including this compound, can also be approached from fluorinated propene precursors. For instance, 1,1,1,2,3,3-hexafluoropropane (B1582507) can be prepared through the reaction of 1,2,3,3,3-pentafluoropropene (B8798068) (HFO-1225ye) with hydrogen fluoride at elevated temperatures in the presence of a catalyst. justia.com Suitable catalysts for this transformation include aluminum fluoride, fluorinated aluminum oxide, and metals supported on aluminum fluoride or fluorinated aluminum oxide, as well as catalysts containing trivalent chromium. justia.com

Another related process involves the dechlorofluorination of 1,1,1,2,2-pentafluoro-3,3-dichloropropane (HCFC-225ca) and/or 1,1,2,2,3-pentafluoro-1,3-dichloropropane (HCFC-225cb) with hydrogen. This reaction, catalyzed by a metal oxide, yields at least one tetrafluorochloropropene, which can be a precursor for further synthesis. justia.com

Furthermore, the thermal cleavage of this compound itself at temperatures between 650°C and 850°C is known to produce hexafluoropropene, with a maximum yield of 45%. google.com This indicates that the reverse reaction, the addition of a chlorine atom to hexafluoropropene, could be a viable synthetic route to the target compound.

Radical Reactions in the Synthesis of Halopropanes

Radical reactions are a cornerstone of organic synthesis and can be effectively employed for the formation of halopropanes. These reactions typically proceed through a chain mechanism involving initiation, propagation, and termination steps. lumenlearning.com The initiation step often requires an energy input, such as heat or UV radiation, to generate a reactive radical species. lumenlearning.com

In the context of synthesizing chlorinated propanes, a chlorine radical can abstract a hydrogen atom from a propane backbone, creating an alkyl radical. This alkyl radical then reacts with a molecule of chlorine (Cl₂) to form the desired chloroalkane and a new chlorine radical, which continues the chain reaction. lumenlearning.com The reactivity of hydrogen atoms in such reactions follows the order of tertiary > secondary > primary, meaning that the hydrogen at the second carbon of a propane chain is more susceptible to abstraction than those at the ends. lumenlearning.com

For the specific synthesis of this compound, a radical reaction could be initiated on 1,1,1,3,3,3-hexafluoropropane. The chlorine radical would preferentially abstract the secondary hydrogen atom, leading to the formation of a 1,1,1,3,3,3-hexafluoroprop-2-yl radical. This radical would then react with a chlorine source to yield the final product.

Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis

To maximize the efficiency and selectivity of the synthesis of this compound, careful optimization of reaction parameters is crucial. This includes the choice of catalysts and initiators, as well as the control of temperature, pressure, and solvent.

Influence of Catalysts and Initiators on Selectivity and Yield

Catalysts play a pivotal role in many synthetic pathways for fluorinated compounds. For instance, in the preparation of related fluorinated ethanes, catalysts comprising a metal supported on a fluorinated support are common. google.com Zinc is a preferred metal, and it is often supported on gamma-alumina (γ-Al₂O₃) that has been fluorinated. google.com The catalyst can be prepared by impregnating the alumina (B75360) with a zinc halide, followed by fluorination with HF or other vaporizable fluorine-containing compounds. google.com

In radical reactions, initiators are key to starting the chain reaction. Triethylborane (Et₃B) in the presence of a trace amount of oxygen is an efficient radical initiator. nih.gov For reactions involving silyl (B83357) radicals, visible light photocatalysis using catalysts like Eosin Y can be employed. nih.gov

The choice of catalyst can significantly impact the selectivity of the reaction. For example, in the production of 1,1,1,3,3-pentachloropropane, a homogenous mixture of a catalyst and co-catalyst in a haloalkane reactant can lead to high selectivity. google.com

Temperature, Pressure, and Solvent Effects on Reaction Outcomes

Temperature is a critical parameter in chemical reactions, influencing both reaction rate and selectivity. In the thermal cleavage of this compound, temperatures in the range of 650°C to 850°C are required. google.com For catalytic reactions, the optimal temperature can be significantly lower. For example, the reaction to produce CF₃CHCl₂ from CCl₂=CCl₂ and HF using a Cr₂O₃ catalyst on AlF₃ is carried out at temperatures between 100°C and 450°C. google.com

Pressure is another important factor, particularly for gas-phase reactions or reactions involving volatile components. In the synthesis of 1,1,1,3,3-pentachloropropane, the initial pressure can be around 220 psig. google.com Vapor pressure data for related compounds like 1,1,1,3,3,3-hexafluoropropane and 2-chloro-3,3,3-trifluoropropene show a strong dependence on temperature, which is a key consideration for reactor design and operation. researchgate.netresearchgate.net

The solvent can also have a profound effect on the reaction outcome. In the synthesis of 1,1,1,3,3,3-hexafluoropropane from hexafluoroacetone, an aqueous sodium hydroxide solution is used as the solvent. google.com For other reactions, organic solvents like dimethylformamide (DMF) are employed. orgsyn.orgrsc.org The use of water as a solvent in radical reactions is gaining popularity due to its environmental benefits and potential to enhance reaction rates and selectivity. nih.gov

Data Tables

Table 1: Reactants and Products in the Synthesis of 1,1,1,3,3,3-Hexafluoropropane To view the data, sort the table by Compound Type.

| Compound Name | IUPAC Name | Molecular Formula | Role |

|---|---|---|---|

| Hexafluoroacetone trihydrate | 1,1,1,3,3,3-Hexafluoro-2,2-propanediol | C₃H₄F₆O₃ | Reactant |

| Zinc | Zinc | Zn | Reactant |

| Sodium hydroxide | Sodium hydroxide | NaOH | Reagent |

Isolation and Purification Methodologies for Research Purity

The attainment of high-purity this compound (HCFC-226da) is crucial for its application in research and as a potential starting material in specialized syntheses. The purification of this and similar fluorinated propanes from crude reaction mixtures typically involves the removal of unreacted starting materials, byproducts, and residual solvents. The primary methodologies employed for the isolation and purification of such volatile halogenated hydrocarbons to research-grade purity (>99%) are fractional distillation and preparative gas chromatography.

Common impurities in the synthesis of chlorinated fluorocarbons can include acidic residues, such as hydrogen chloride or hydrogen fluoride, which are often removed by washing with an aqueous basic solution followed by drying. For compounds with close boiling points, azeotropic or extractive distillation techniques may be employed.

Fractional Distillation

Fractional distillation is a principal technique for the purification of volatile compounds like this compound, which has a boiling point of approximately 14.1°C. chemsynthesis.com This method separates components of a liquid mixture based on differences in their boiling points. For closely boiling impurities, high-efficiency distillation columns are required.

In a process analogous to the purification of similar hexafluoropropane derivatives, a crude mixture containing the desired product can be subjected to distillation. For instance, in the purification of 1,1,1,2,3,3-hexafluoropropane (HFC-236ea), a compound with a similar structure, fractional distillation has been effectively used to achieve high purity. justia.com The process can be carried out at atmospheric or elevated pressures. justia.com Fractions are collected at specific temperature ranges, and their purity is analyzed, typically by gas chromatography. Those fractions meeting the required purity specifications are then combined.

A subsequent drying step, often involving passing the purified liquid or gas through a bed of a suitable desiccant like a 4 Å molecular sieve, is typically employed to remove residual water. justia.com This is critical as water can interfere with many chemical reactions and applications.

Preparative Gas Chromatography (pGC)

For achieving very high levels of purity required for research applications, preparative gas chromatography (pGC) is an effective, albeit more complex and smaller-scale, technique. pGC operates on the same principles as analytical gas chromatography but is designed to separate and collect larger quantities of a compound.

The crude this compound, being a volatile liquid, is injected into the chromatograph, where it is vaporized and carried by an inert gas through a column containing a stationary phase. The separation occurs based on the differential partitioning of the compound and its impurities between the mobile gas phase and the stationary liquid or solid phase. The separated components are then detected as they exit the column, and the fraction corresponding to the pure product is collected, often by condensing it in a cold trap.

Purity Analysis

The purity of the isolated this compound is typically determined using analytical techniques such as gas chromatography-mass spectrometry (GC-MS). This method provides both qualitative and quantitative information about the composition of the sample, allowing for the identification and quantification of any remaining impurities.

The following table summarizes the key aspects of the primary purification methodologies for achieving research-purity this compound, based on established principles for similar compounds.

Reaction Mechanisms and Chemical Transformations Involving 2 Chloro 1,1,1,3,3,3 Hexafluoropropane

Unimolecular Decomposition Pathways

The thermal stability and decomposition of halogenated alkanes are of significant academic and industrial interest. For 2-Chloro-1,1,1,3,3,3-hexafluoropropane, unimolecular decomposition primarily proceeds through thermal elimination reactions, although isomerization is also a theoretical possibility.

Thermal Elimination Reactions (e.g., HCl loss, HF loss)

Under thermal stress, the most probable decomposition pathways for this compound involve the elimination of hydrogen halides. The two primary reactions are dehydrochlorination (loss of HCl) and dehydrofluorination (loss of HF).

Dehydrochlorination (HCl Loss): This is generally the most favored pathway for chlorofluorocarbons containing both hydrogen and chlorine. The elimination of HCl from the molecule would lead to the formation of hexafluoropropene (B89477) (CF₃-CH=CF₂).

Dehydrofluorination (HF Loss): Elimination of hydrogen fluoride (B91410) is another possible pathway. This reaction would yield a vinylic chloride, specifically 1-chloro-1,3,3,3-tetrafluoropropene (B8723730) (CF₃-C(Cl)=CFH) or 3-chloro-1,1,3,3-tetrafluoropropene (CF₂(Cl)-CH=CF₂), depending on which fluorine atom is removed. The C-F bond is significantly stronger than the C-Cl bond, making HF elimination generally less favorable than HCl elimination. researchgate.net

Theoretical studies on the closely related 1,1,1,3,3,3-hexafluoropropane (B1216460) (HFC-236fa) show that HF elimination is a key decomposition channel. nih.gov For this compound, the presence of a weaker C-Cl bond suggests that HCl elimination would be a competing, and likely dominant, pathway.

Kinetic and Thermodynamic Parameters of Decomposition (e.g., Arrhenius parameters)

The rate of a thermal decomposition reaction is described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A). These Arrhenius parameters are crucial for understanding reaction mechanisms and predicting reaction rates at different temperatures.

Specific, experimentally determined Arrhenius parameters for the decomposition of this compound are not readily found in the reviewed literature. However, based on general principles, the activation energy for HCl elimination is expected to be lower than that for HF elimination due to the difference in bond energies (C-Cl vs. C-F). researchgate.net The reaction is typically unimolecular and follows first-order kinetics.

Table 1: Postulated Unimolecular Decomposition Reactions

| Reaction Type | Reactant | Major Products |

|---|---|---|

| Dehydrochlorination | CF₃CHClCF₃ | Hexafluoropropene + HCl |

Note: This table represents theoretically plausible reaction pathways. Specific product distribution and reaction conditions require experimental validation.

Isomerization Phenomena and Mechanistic Insights

Isomerization of this compound to one of its structural isomers, such as 1-Chloro-1,1,2,3,3,3-hexafluoropropane, would involve the migration of a chlorine or fluorine atom. Such reactions typically require high energy, often higher than that for elimination reactions, and may be facilitated by catalysts. For instance, studies on similar molecules like tetrafluoropropenes show that isomerization can occur over catalysts such as modified alumina (B75360). rsc.org In the absence of a catalyst, thermal isomerization of this compound is considered less likely than elimination.

Nucleophilic and Electrophilic Reactivity of this compound

The reactivity of this compound is dominated by the polarized carbon-chlorine bond and the influence of the two adjacent trifluoromethyl (-CF₃) groups.

Substitution Reactions at the Chlorinated Carbon Center

The carbon atom bonded to chlorine is electrophilic due to the electronegativity of the halogen. This makes it a target for nucleophilic attack. csbsju.edu this compound is a secondary haloalkane, which can theoretically undergo nucleophilic substitution via either an Sₙ1 or Sₙ2 mechanism. libretexts.org

Sₙ2 Mechanism: This mechanism involves a backside attack by the nucleophile. However, the two bulky trifluoromethyl groups flanking the reaction center create significant steric hindrance, which would likely impede the approach of a nucleophile and slow down an Sₙ2 reaction considerably.

Sₙ1 Mechanism: This pathway involves the initial, slow departure of the chloride ion to form a secondary carbocation intermediate ((CF₃)₂CH⁺). This carbocation would then be rapidly attacked by a nucleophile. The powerful electron-withdrawing nature of the two -CF₃ groups would destabilize the adjacent carbocation, making its formation difficult and thus disfavoring a classic Sₙ1 mechanism.

Given the challenges for both canonical pathways, nucleophilic substitution on this compound is expected to be slow compared to less-fluorinated analogues. The reaction outcome would likely be highly dependent on the reaction conditions, such as the strength and steric bulk of the nucleophile and the polarity of the solvent.

Potential for Formation of Vinylic Intermediates through Dehydrohalogenation

Dehydrohalogenation is a type of elimination reaction where a hydrogen halide is removed from a molecule, typically through the action of a base, to form an alkene (a vinylic compound). byjus.com This is a common and important reaction for alkyl halides. uci.edu

For this compound, treatment with a strong base (B:) is expected to cause β-elimination. The base would abstract the acidic hydrogen, followed by the departure of the chloride ion in a concerted (E2) or stepwise (E1cB or E1) manner. libretexts.orgbyjus.com

The primary product of this dehydrohalogenation (specifically, dehydrochlorination) would be the vinylic compound 1,1,3,3,3-pentafluoropropene (CF₃CH=CF₂), also known as HFO-1225ye.

Table 2: Expected Reactivity of this compound

| Reaction Type | Reagent | Expected Mechanism | Major Product |

|---|---|---|---|

| Nucleophilic Substitution | Strong Nucleophile | Sₙ2 (slow) / E2 | Substitution/Elimination products |

| Nucleophilic Substitution | Weak Nucleophile / Solvolysis | Sₙ1 (slow) / E1 | Substitution/Elimination products |

Note: This table provides an overview of expected reactivity based on established chemical principles. The competition between substitution and elimination is highly sensitive to reaction conditions.

Radical Chemistry and Photochemical Transformations

The presence of a carbon-chlorine bond and a hydrogen atom makes this compound susceptible to both photochemical cleavage and attack by atmospheric radicals. These processes are the principal determinants of its atmospheric lifetime and degradation pathways.

Homolytic Bond Cleavage Studies

Homolytic bond cleavage is a fundamental process in radical chemistry where a chemical bond is broken, and each fragment retains one of the originally bonded electrons. princeton.edu This process is typically initiated by the input of energy, such as heat or ultraviolet (UV) radiation. wikipedia.org For this compound, the bond dissociation energies (BDEs) of its constituent bonds are critical in determining which bond is most likely to break under such conditions.

The C-Cl bond is generally weaker than C-F and C-H bonds in fluoroalkanes, making it the most probable site for initial homolytic cleavage upon photolysis. The absorption of a photon of sufficient energy can excite the molecule, leading to the dissociation of the C-Cl bond to generate a 2,2,2-trifluoro-1-(trifluoromethyl)ethyl radical and a chlorine radical.

Table 1: Comparison of Bond Dissociation Energies (BDEs) for Related Molecules

| Bond | Molecule | Bond Dissociation Energy (kcal/mol) |

| C-H | Ethane (C₂H₆) | 101.1 |

| C-Cl | Chloroethane (C₂H₅Cl) | 83.7 |

| C-F | Fluoroethane (C₂H₅F) | 109.9 |

This table presents typical BDEs for bonds found in simple alkanes to illustrate the relative weakness of the C-Cl bond.

While specific experimental data on the homolytic bond cleavage of this compound are not extensively documented in publicly available literature, studies on similar hydrochlorofluorocarbons (HCFCs) and chlorofluorocarbons (CFCs) consistently show that the C-Cl bond is the most photolabile. msu.edu The UV absorption spectra of related compounds, such as HCFC-133a (CF₃CH₂Cl), indicate that absorption in the environmentally relevant UV-B region can lead to photolysis. wikipedia.org

Reactions with Hydroxyl Radicals and Other Environmental Species in Controlled Systems

The primary degradation pathway for HCFCs in the troposphere is their reaction with hydroxyl radicals (•OH). chemsynthesis.com This reaction is initiated by the abstraction of the hydrogen atom from the HCFC molecule, a process for which the rate constant is a key parameter in determining the atmospheric lifetime of the compound. fluorocarbons.orgresearchgate.net

The reaction proceeds as follows:

CF₃CHClCF₃ + •OH → CF₃C•ClCF₃ + H₂O

The resulting haloalkyl radical, CF₃C•ClCF₃, rapidly reacts with molecular oxygen in the atmosphere to form a peroxy radical (CF₃C(OO•)ClCF₃). This peroxy radical then undergoes a series of further reactions, leading to the formation of more stable degradation products.

Table 2: Atmospheric Lifetimes and OH Radical Reaction Rate Constants for Selected HCFCs and HFCs

| Compound | Formula | Atmospheric Lifetime (years) | k(OH) at 298 K (cm³ molecule⁻¹ s⁻¹) |

| HCFC-22 | CHClF₂ | 11.9 libretexts.org | 4.7 x 10⁻¹⁵ |

| HCFC-142b | CH₃CClF₂ | 18.5 | 3.0 x 10⁻¹⁵ |

| HFC-134a | CH₂FCF₃ | 13.4 noaa.gov | 4.6 x 10⁻¹⁵ |

| HFC-236fa | CF₃CH₂CF₃ | 240 | <1.2 x 10⁻¹⁶ |

This table provides context for the expected reactivity of this compound with hydroxyl radicals based on data from similar compounds.

The presence of two electron-withdrawing trifluoromethyl groups adjacent to the C-H bond in this compound is expected to decrease the reactivity of the C-H bond towards abstraction by •OH radicals, likely resulting in a relatively long atmospheric lifetime compared to less fluorinated analogues.

Role of this compound in Mechanistic Organic Chemistry Studies

Although not widely documented as a tool in mechanistic organic chemistry, the unique structure of this compound offers potential for such applications. Its utility could be realized in studies of reaction mechanisms, particularly those involving radical intermediates and kinetic isotope effects.

For instance, the photolytic or thermal decomposition of this molecule could serve as a clean source of the 1,1,1,3,3,3-hexafluoro-2-propyl radical (CF₃C•HCF₃) or the 2-chloro-1,1,1,3,3,3-hexafluoropropyl radical (CF₃C•ClCF₃), depending on the reaction conditions. These highly fluorinated radicals could be used to study the effects of fluorine substitution on radical stability and reactivity.

Furthermore, the synthesis of a deuterated analogue, this compound-d1 (CF₃CDClCF₃), would enable the study of the kinetic isotope effect (KIE) for the hydrogen abstraction reaction by •OH radicals or other reactive species. A significant primary KIE (kH/kD > 1) would provide strong evidence for the C-H bond cleavage being the rate-determining step of the reaction. libretexts.org Such studies are fundamental to understanding reaction mechanisms at a molecular level.

While specific examples of its use are not prevalent in the literature, the principles of physical organic chemistry suggest that this compound and its isotopologues could be valuable substrates for elucidating the mechanisms of radical reactions and atmospheric degradation processes.

Advanced Spectroscopic and Spectrometric Elucidation Techniques and Applications in Structural Analysis of 2 Chloro 1,1,1,3,3,3 Hexafluoropropane

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Structural and Conformational Analysis

NMR spectroscopy provides unparalleled insight into the molecular structure of 2-Chloro-1,1,1,3,3,3-hexafluoropropane by probing the magnetic properties of its constituent atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F.

Multi-Nuclear NMR (¹H, ¹⁹F, ¹³C) Chemical Shifts and Coupling Constants

The structure of this compound (CHCl(CF₃)₂) contains a single proton, two equivalent trifluoromethyl (CF₃) groups, and three carbon atoms in unique chemical environments. This leads to a relatively simple yet informative set of NMR spectra.

¹H NMR: The proton spectrum exhibits a single signal for the methine (CH) proton. Due to coupling with the six equivalent fluorine atoms of the two CF₃ groups, this signal is split into a septet, following the n+1 rule (where n=6). The chemical shift is significantly downfield due to the electron-withdrawing effects of the adjacent chlorine atom and two CF₃ groups.

¹⁹F NMR: The fluorine spectrum displays a single signal for the six equivalent fluorine atoms of the two CF₃ groups. This signal appears as a doublet due to coupling with the single methine proton. The chemical shift values for fluorine are typically referenced against CFCl₃. ucsb.edu

¹³C NMR: A proton-decoupled ¹³C NMR spectrum shows two signals. libretexts.org The carbon of the two equivalent CF₃ groups appears as one signal, while the central chlorinated carbon (CHCl) appears as a second, distinct signal. The chemical shifts are influenced by the attached electronegative atoms. libretexts.org Significant C-F coupling is a key feature; the signal for the CF₃ carbons is split into a quartet by the three directly attached fluorine atoms (¹JCF), and the signal for the central carbon is split into a septet by the six neighboring fluorine atoms (²JCF). researchgate.net

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Atom | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|---|

| ¹H | -CH Cl- | ~4.5 - 5.5 | Septet | ³JHF ≈ 7-10 Hz |

| ¹⁹F | -CF ₃ | ~ -70 to -80 (rel. to CFCl₃) | Doublet | ³JFH ≈ 7-10 Hz |

| ¹³C | -C F₃ | ~120 - 125 | Quartet | ¹JCF ≈ 280-300 Hz |

| ¹³C | -C HCl- | ~80 - 90 | Septet | ²JCF ≈ 30-35 Hz |

Note: The exact chemical shift and coupling constant values can vary based on the solvent and the reference standard used.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemical Assignments

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and confirming the connectivity between atoms. emerypharma.comscribd.com

COSY (Correlation Spectroscopy): A standard ¹H-¹H COSY experiment would not be informative for this molecule as it contains only one isolated proton environment. However, a ¹H-¹⁹F COSY (or HETCOR) experiment would be highly valuable, showing a clear cross-peak between the methine proton and the fluorine atoms of the CF₃ groups, confirming their three-bond (³JHF) coupling relationship. scribd.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton nuclei. scribd.comscribd.com For this compound, an HSQC spectrum would display a single cross-peak connecting the ¹H signal of the methine proton to the ¹³C signal of the central (CHCl) carbon. This provides definitive evidence for the C-H bond. A ¹⁹F-¹³C HSQC would similarly show a correlation between the fluorine signal and the CF₃ carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds), which is essential for mapping out the carbon skeleton. scribd.comscribd.com In the HMBC spectrum of this molecule, a key correlation would be observed between the methine proton and the carbon of the trifluoromethyl groups (a ²JCH coupling). This cross-peak would firmly establish the connectivity between the central carbon and the two terminal CF₃ groups.

Application of NMR for Monitoring Reaction Progress and Intermediate Detection

NMR spectroscopy is a powerful tool for real-time monitoring of chemical reactions, allowing for the tracking of reactant consumption, intermediate formation, and product generation without the need for sample separation. researchgate.netjhu.edu

For a hypothetical reaction, such as the nucleophilic substitution of the chlorine atom in this compound, time-resolved NMR spectra would be acquired at regular intervals. jhu.edu The progress of the reaction could be followed by observing:

The decrease in the intensity of the characteristic septet in the ¹H NMR spectrum corresponding to the starting material's methine proton.

The simultaneous appearance and increase in intensity of new signals corresponding to the proton in the product molecule. For instance, if the chlorine is replaced by a methoxy (B1213986) group, a new singlet for the -OCH₃ protons and a new septet for the C-H proton (at a different chemical shift) would emerge.

Changes in the ¹⁹F NMR spectrum, where the doublet of the starting material would be replaced by a new doublet for the product, reflecting the new electronic environment.

By integrating the relevant peaks over time, detailed kinetic profiles of the reaction can be constructed, providing valuable mechanistic insights. researchgate.net

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and to deduce its structure from its fragmentation patterns under ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. nih.govuci.edu This precision allows for the determination of a unique elemental formula. For this compound, the calculated monoisotopic mass is 185.9670967 Da. nih.gov An experimental HRMS measurement confirming this exact mass would validate the elemental formula C₃HClF₆, distinguishing it from any other combination of atoms that might have the same nominal mass.

Fragmentation Pattern Analysis for Structural Confirmation and Mechanistic Interpretation

In electron ionization mass spectrometry (EI-MS), molecules are bombarded with high-energy electrons, causing ionization and subsequent fragmentation. The resulting pattern of fragment ions is a molecular fingerprint that can be used for structural confirmation. libretexts.orgchemguide.co.uk

The mass spectrum of this compound is expected to be characterized by several key fragmentation pathways:

Molecular Ion (M⁺˙): The molecular ion peak will appear as a pair of peaks due to the two stable isotopes of chlorine: ³⁵Cl and ³⁷Cl, which exist in a natural abundance ratio of approximately 3:1. docbrown.infouni-saarland.de Therefore, peaks will be observed at m/z 186 (for C₃H³⁵ClF₆) and m/z 188 (for C₃H³⁷ClF₆) in a ~3:1 intensity ratio.

Loss of a Chlorine Atom: The C-Cl bond is relatively weak and prone to cleavage, leading to the loss of a chlorine radical (Cl•). This gives rise to a prominent fragment ion [M-Cl]⁺ at m/z 151. This fragment, [CH(CF₃)₂]⁺, is a secondary carbocation stabilized by the attached fluoroalkyl groups.

Loss of a Trifluoromethyl Group: Cleavage of a C-C bond can result in the loss of a trifluoromethyl radical (•CF₃). This fragmentation pathway leads to the formation of the [M-CF₃]⁺ ion. This would produce a pair of peaks at m/z 117 and 119, corresponding to the [C₂HClF₃]⁺ fragment containing ³⁵Cl and ³⁷Cl, respectively.

Base Peak: The most stable and abundant fragment ion typically forms the base peak (relative intensity of 100%). For many highly fluorinated compounds, the [CF₃]⁺ ion at m/z 69 is a very common and stable fragment and is often the base peak.

Table 2: Predicted Major Fragment Ions for this compound in EI-MS

| m/z Value | Ion Formula | Identity/Origin | Notes |

|---|---|---|---|

| 186/188 | [C₃HClF₆]⁺˙ | Molecular Ion (M⁺˙) | Isotopic pattern (3:1) confirms one chlorine atom. docbrown.infouni-saarland.de |

| 151 | [C₃HF₆]⁺ | [M-Cl]⁺ | Loss of a chlorine radical. |

| 117/119 | [C₂HClF₃]⁺ | [M-CF₃]⁺ | Loss of a trifluoromethyl radical. Isotopic pattern (3:1) present. |

This predictable fragmentation provides strong corroborating evidence for the structure deduced from NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for the structural elucidation of molecules like this compound. These methods probe the quantized vibrational energy states of the molecule, which are determined by its mass distribution, bond strengths, and geometry. While IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to vibrational modes that induce a change in the molecular dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light, detecting vibrational modes that cause a change in the molecule's polarizability. hopto.orgcardiff.ac.uk For a molecule with the complexity of this compound, the combination of both techniques is essential for a comprehensive vibrational assignment, as some modes may be active in one technique but not the other, or may have significantly different intensities. hopto.org

While detailed, publicly available experimental IR and Raman spectra for this compound are limited, its vibrational frequencies can be predicted based on established group frequency correlations and computational chemistry. bohrium.com The molecule's structure, CF₃-CHCl-CF₃, contains C-H, C-Cl, C-F, and C-C bonds, each associated with characteristic vibrational frequencies.

The C-H stretching vibration of the central carbon atom is expected in the 2900-3000 cm⁻¹ region. The C-Cl stretch is anticipated to appear in the lower frequency "fingerprint region," typically between 850 and 550 cm⁻¹. conicet.gov.ar The most prominent features in the infrared spectrum are expected to be the C-F stretching vibrations, which are known to produce very strong absorptions, generally located in the 1400-1000 cm⁻¹ range. The C-C backbone stretches will have a lower intensity. In addition to stretching modes, various bending modes (scissoring, rocking, wagging, and twisting) for the C-H and CF₃ groups will populate the fingerprint region below 1500 cm⁻¹.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in predicting the vibrational spectra of such molecules, aiding in the assignment of complex spectral features to specific normal modes of vibration. nih.govnih.gov

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-H | Stretch | ~2900 - 3000 | Medium | Medium |

| C-F | Stretch | ~1000 - 1400 | Very Strong | Medium-Weak |

| C-Cl | Stretch | ~550 - 850 | Medium-Strong | Strong |

| C-C | Stretch | ~800 - 1200 | Weak-Medium | Medium |

| C-H | Bend | ~1300 - 1450 | Medium | Medium |

| CF₃ | Deformation/Rock | ~500 - 800 | Strong | Medium |

Note: This table is based on general group frequency correlations. Actual values depend on the specific molecular environment and coupling between vibrational modes.

This compound possesses rotational freedom around its two C-C single bonds, which gives rise to different spatial arrangements of its atoms, known as conformers or rotamers. The stability of these conformers is dictated by steric and electronic interactions between the bulky trifluoromethyl (-CF₃) groups and the chlorine atom.

Vibrational spectroscopy is a powerful tool for studying conformational equilibria. cardiff.ac.uk By recording spectra at varying temperatures, one can observe changes in the relative intensities of absorption bands corresponding to different conformers. According to the Boltzmann distribution, the population of higher-energy conformers increases with temperature. This temperature dependence allows for the determination of the enthalpy difference (ΔH) between the stable conformers. cardiff.ac.uk

For related halogenated propenes, variable temperature infrared spectroscopy of solutions in liquefied noble gases like krypton has been successfully used to isolate and identify bands belonging to different conformers and to calculate their relative energies. cardiff.ac.uk While a specific, detailed conformational analysis for this compound using this method is not available in the public literature, computational studies for its isomer, HCFC-226ba, confirm the existence of multiple stable conformers. nih.gov The inclusion of these different conformers is crucial for the accurate calculation of properties like infrared absorption spectra and atmospheric lifetimes. nih.gov

X-ray Crystallography of Solid-State Derivatives (if applicable) for Precise Bond Lengths and Angles

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate measurements of bond lengths, bond angles, and dihedral angles. However, obtaining a single crystal suitable for X-ray diffraction can be challenging for substances that are gases or volatile liquids at ambient conditions.

To date, a crystal structure for this compound has not been reported in public crystallographic databases. This is likely due to its low melting point of -119.6 °C and boiling point of 14.1 °C, which complicates the in-situ growth of a single crystal on a diffractometer. chemsynthesis.com

In cases where the parent compound cannot be crystallized, forming solid-state derivatives is a viable alternative. For instance, co-crystallization with another molecule to form a stable complex or synthesizing a closely related compound that is solid at room temperature could allow for crystallographic analysis.

Although experimental crystallographic data is unavailable, computational chemistry provides highly reliable predictions of molecular geometry. Quantum chemical calculations, such as those used in atmospheric modeling studies, can yield optimized geometric parameters. nih.gov The table below presents theoretical bond lengths and angles for a conformer of this compound based on such calculations.

Table 2: Calculated Geometric Parameters for a Conformer of this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | (Å) | |

| C-C | 1.54 | |

| C-H | 1.10 | |

| C-Cl | 1.79 | |

| C-F | 1.34 - 1.35 | |

| Bond Angles | (Degrees) | |

| C-C-C | 112.5 | |

| Cl-C-H | 106.1 | |

| C-C-Cl | 109.8 | |

| F-C-F | 108.0 - 108.5 | |

| C-C-F | 110.5 - 111.9 |

Source: Calculated from optimized coordinates provided in atmospheric chemistry literature. nih.gov These values represent a single, stable conformer and are theoretical predictions.

Computational and Theoretical Chemistry Studies on 2 Chloro 1,1,1,3,3,3 Hexafluoropropane

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to yield information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It calculates the electronic energy and other properties of a molecule based on its electron density. DFT methods, such as the popular B3LYP hybrid functional, combined with basis sets like 6-31G(d,p) or the correlation-consistent cc-pVDZ, are frequently used to optimize molecular geometries and calculate vibrational frequencies. nist.govnih.gov

For 2-Chloro-1,1,1,3,3,3-hexafluoropropane, DFT calculations are used to determine its most stable three-dimensional structure (ground state geometry), dipole moment, and the energies of its molecular orbitals (HOMO and LUMO). While specific peer-reviewed DFT energetics for this molecule are not widely published, optimized coordinates for a conformer have been reported in a 2018 study by Papanastasiou et al. wikipedia.org These calculations provide the foundation for all further computational analysis. The calculated vibrational frequencies from DFT can be compared with experimental infrared spectra to validate the accuracy of the computational model. nist.govresearchgate.netchemrxiv.org

Table 1: Representative Ground State Properties Calculated for Halogenated Alkanes using DFT (Note: This table is illustrative, based on typical DFT calculations for similar molecules, as specific data for this compound is not readily available in published literature.)

| Property | Typical Method | Representative Value Range | Significance |

| Dipole Moment | B3LYP/6-311++G(d,p) | 1.5 - 2.5 Debye | Indicates molecular polarity, influencing intermolecular forces and solubility. |

| HOMO-LUMO Gap | B3LYP/6-311++G(d,p) | 7 - 9 eV | Relates to electronic stability and susceptibility to electronic excitation. |

| C-Cl Bond Length | B3LYP/cc-pVDZ | ~1.78 Å | Key parameter for predicting bond strength and reactivity (e.g., dissociation). |

| C-C Bond Length | B3LYP/cc-pVDZ | ~1.54 Å | Defines the molecular backbone and influences rotational barriers. |

Ab initio (Latin for "from the beginning") methods are based on first principles without using experimental data for parametrization. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) offer higher accuracy than DFT for energetics, though at a significantly greater computational cost. q-chem.comchemrxiv.org

These high-accuracy calculations are crucial for benchmarking DFT results and for obtaining precise values for reaction energies and activation barriers. For instance, the energy of the prereactive complex in the reaction between a radical and a molecule can be determined with high accuracy using methods like CCSD(T). q-chem.com While a comprehensive ab initio study specifically on this compound is not available in the public domain, such methods are the gold standard for validating the reaction mechanisms discussed in later sections.

The rotation around the two C-C single bonds in this compound gives rise to different spatial arrangements of its atoms, known as conformations. The stability of these conformers is dictated by steric hindrance and electrostatic interactions between the bulky trifluoromethyl (-CF3) groups, the chlorine atom, and the hydrogen atom.

A relaxed potential energy surface (PES) scan is the standard computational technique used to explore these conformational changes. uni-muenchen.deq-chem.comreadthedocs.io In a PES scan, a specific dihedral angle is systematically varied, and at each step, the energy of the molecule is minimized with respect to all other geometric parameters. This process maps out the energy profile of the rotation, revealing the low-energy (stable) conformers and the high-energy transition states that represent the barriers to rotation.

While specific rotational barrier values for this compound are not documented, data from similar halogenated alkanes in the NIST Computational Chemistry Comparison and Benchmark Database provide valuable context. nist.gov The barriers are influenced by the size and electronegativity of the substituent atoms. The rotation of the two -CF3 groups around the C-C bonds is expected to have a significant energy barrier.

Table 2: Calculated Barriers to Internal Rotation for Structurally Related Molecules (Source: NIST Computational Chemistry Comparison and Benchmark Database. All calculations at HF/6-31G level.)*

| Molecule | Rotor Type | Rotational Barrier (kJ/mol) |

| Hexafluoroethane (C2F6) | CF3 | 16.50 |

| 1,1,1-Trifluoroethane (CH3CF3) | CH3 | 14.57 |

| 1,2-Dichloro-1,1,2,2-tetrafluoroethane (CF2ClCF2Cl) | CF2Cl | 39.41 |

| 1,1,2,2-Tetrachloroethane (CHCl2CHCl2) | CHCl2 | 54.95 |

Reaction Pathway Modeling and Transition State Analysis

Understanding how this compound transforms in various environments, particularly in the atmosphere, is key to assessing its environmental impact. Computational modeling allows for the detailed exploration of these reaction mechanisms.

The primary degradation pathway for hydrochlorofluorocarbons (HCFCs) in the troposphere is through reaction with the hydroxyl radical (•OH). For this compound, the most likely reaction is the abstraction of the hydrogen atom from the central carbon.

Reaction: CF₃CHClCF₃ + •OH → CF₃C•ClCF₃ + H₂O

Computational chemistry is used to model this reaction by locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the reaction rate. nih.gov Methods like DFT (e.g., BB1K functional) and higher-level ab initio calculations are employed to accurately determine these activation energies. nih.gov

Studies on similar H-abstraction reactions by •OH radicals show activation energies typically in the range of 7-17 kJ/mol for aqueous solutions. researchgate.net The rate constants derived from these activation energies via Transition State Theory (TST) can then be used in atmospheric models. nasa.gov

Table 3: Representative Calculated Activation Parameters for H-Abstraction by •OH Radical (Note: This table is illustrative, based on data for analogous reactions, to demonstrate the outputs of such computational studies.)

| Reactant Molecule | Reaction Type | Activation Energy (Ea) (kJ/mol) | Enthalpy of Reaction (ΔH) (kJ/mol) |

| Thiophenol | H-abstraction from S-H | ~1-5 | Highly Exothermic |

| Aliphatic Alcohols (C2-C10) | H-abstraction from C-H | 7 - 17 | Exothermic |

| Hydrogen (H₂) | H-abstraction | ~17.6 | Exothermic |

Many chemical reactions occur in a liquid phase rather than in a vacuum. The surrounding solvent can significantly influence reaction rates and equilibria by stabilizing or destabilizing reactants, products, and transition states. Solvation models are computational methods designed to account for these effects.

The Polarizable Continuum Model (PCM) is one of the most widely used implicit solvation models. wikipedia.orguni-muenchen.descispace.comq-chem.comresearchgate.net In PCM, the solvent is treated as a continuous medium with a defined dielectric constant, and the solute is placed within a cavity carved out of this continuum. The model calculates the electrostatic interactions between the solute's charge distribution and the polarized dielectric medium. The total free energy of solvation is typically calculated as the sum of electrostatic, dispersion-repulsion, and cavitation energy terms. uni-muenchen.de

For a reaction like the H-abstraction from this compound, performing the calculations within a PCM framework (e.g., using water as the solvent) would provide the reaction and activation energies in the aqueous phase. This is particularly important for understanding its potential degradation in cloud water or other aquatic environments. The difference in solvation energy between the reactants and the transition state can alter the activation barrier, thereby changing the reaction rate compared to the gas phase. uni-muenchen.de

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry offers powerful tools for predicting spectroscopic properties, which can be invaluable for interpreting experimental data and understanding the structural and electronic characteristics of a molecule like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular characterization. Theoretical calculations can predict NMR chemical shifts and coupling constants, aiding in the assignment of complex spectra.

Methodology:

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR shielding tensors. nih.gov This method, typically employed in conjunction with Density Functional Theory (DFT), has proven effective for predicting the chemical shifts of various nuclei, including the highly sensitive ¹⁹F nucleus present in this compound. bohrium.comrsc.org The choice of the DFT functional (e.g., B3LYP, ωB97XD) and basis set (e.g., 6-31+G(d,p), aug-cc-pVDZ) is crucial for obtaining accurate results and is often benchmarked against experimental data for a set of related compounds. researchgate.netnsf.gov For instance, studies on perfluoroalkanes have shown that methods like ωB97XD/6-31+G(d,p) can provide reliable ¹⁹F NMR shift predictions. nih.gov

Illustrative Data:

In the absence of specific computational studies on this compound, we can consider a representative example of how computational methods are used to predict ¹⁹F NMR chemical shifts for a related fluorinated compound. A study on fluorinated aromatic compounds demonstrated the accuracy of DFT calculations in predicting ¹⁹F chemical shifts. scirp.org The following table illustrates a typical comparison between experimental and computed shifts.

| Compound | Fluorine Position | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |

|---|---|---|---|---|

| Pentafluoropyridine | F-2 | -88.5 | -89.2 | -0.7 |

| Pentafluoropyridine | F-3 | -162.1 | -161.5 | 0.6 |

| Pentafluoropyridine | F-4 | -148.3 | -149.0 | -0.7 |

| 1,2,3,4-Tetrafluorobenzene | F-1 | -139.1 | -138.5 | 0.6 |

| 1,2,3,4-Tetrafluorobenzene | F-2 | -152.8 | -153.3 | -0.5 |

This table is for illustrative purposes and the data is representative of computational studies on fluorinated compounds.

For this compound, the two trifluoromethyl (CF₃) groups are chemically equivalent, which would result in a single signal in the ¹⁹F NMR spectrum. Experimental data from PubChem indicates a ¹⁹F NMR spectrum is available, which would be the benchmark for any computational prediction.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and determining molecular structure by probing the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies and their corresponding intensities, which greatly aids in the assignment of experimental spectra.

Methodology:

DFT calculations are the workhorse for predicting vibrational spectra. mdpi.com By calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix), one can obtain the harmonic vibrational frequencies. q-chem.com However, real molecular vibrations are anharmonic. More advanced computational methods, such as Vibrational Perturbation Theory (VPT2) or ab initio molecular dynamics, can account for anharmonicity, leading to more accurate predictions of fundamental frequencies, overtones, and combination bands. nih.govmdpi.comnih.govaps.org For halogenated compounds, it has been shown that DFT methods, when properly benchmarked, can provide reliable vibrational spectra. mdpi.com

Illustrative Data:

To illustrate the correlation between computed and experimental vibrational data, the following table presents a comparison for a related molecule, 2,2-dichloropropane. The data showcases the typical accuracy one might expect from DFT calculations.

| Vibrational Mode | Symmetry | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|---|

| ν1 | A1 | 3015 | 2995 | CH₃ asymmetric stretch |

| ν2 | A1 | 1455 | 1452 | CH₃ asymmetric deformation |

| ν3 | A1 | 1385 | 1380 | CH₃ symmetric deformation |

| ν4 | A1 | 810 | 805 | C-C stretch |

| ν5 | A1 | 690 | 688 | C-Cl symmetric stretch |

This table is for illustrative purposes and the data is representative of computational studies on halogenated alkanes.

For this compound, vibrational analysis would reveal characteristic frequencies for C-F, C-Cl, and C-C stretching and bending modes.

Molecular Dynamics Simulations for Understanding Intermolecular Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the behavior of molecules in the liquid or gas phase over time. For this compound, MD simulations can elucidate the nature and strength of intermolecular interactions, which govern its bulk properties.

Methodology:

MD simulations solve Newton's equations of motion for a system of atoms and molecules. The forces between atoms are described by a force field, which is a set of parameters and equations representing the potential energy of the system. For haloalkanes, force fields such as OPLS-AA (Optimized Potentials for Liquid Simulations - All-Atom) and CHARMM (Chemistry at HARvard Macromolecular Mechanics) are commonly used, though specific parameterization for highly fluorinated compounds may be necessary to accurately model their behavior. wikibooks.org The simulations can provide insights into the liquid structure through radial distribution functions (RDFs). libretexts.orgyoutube.commdanalysis.orgnih.gov An RDF, g(r), describes the probability of finding a particle at a distance r from a reference particle. libretexts.orgyoutube.com

Illustrative Findings:

A molecular dynamics study of a related compound, 1,1,1,2-tetrafluoroethane (B8821072) (HFA-134a), provides an example of how intermolecular interactions can be analyzed. nih.govresearchgate.net The study identified induced-dipole interactions as predominant. The following table illustrates how the strength of different intermolecular interactions might be quantified in a simulation.

| Interaction Type | Average Interaction Energy (kJ/mol) |

|---|---|

| Van der Waals | -15.2 |

| Electrostatic | -8.5 |

| Total Intermolecular | -23.7 |

This table is for illustrative purposes and the data is representative of what can be obtained from molecular dynamics simulations of haloalkanes.

For this compound, MD simulations would be crucial to understand the interplay between the electrostatic interactions arising from the polar C-Cl and C-F bonds and the van der Waals forces. The RDFs between different atom types (e.g., Cl-Cl, F-F, Cl-H) would reveal the preferred arrangement of molecules in the liquid state.

Academic Research Applications of 2 Chloro 1,1,1,3,3,3 Hexafluoropropane in Synthetic Chemistry and Material Science Precursors

Role as a Specialty Building Block in Fluorine Chemistry Research

The presence of a reactive C-Cl bond and two trifluoromethyl groups makes 2-chloro-1,1,1,3,3,3-hexafluoropropane a valuable building block in fluorine chemistry.

One of the key applications of this compound in synthetic chemistry is its role as a precursor to hexafluoropropene (B89477) (HFP). HFP is a versatile monomer and intermediate used in the synthesis of a wide range of fluoropolymers, fluoroelastomers, and other fluorinated materials. ecetoc.org The transformation of this compound to HFP can be achieved through pyrolysis at high temperatures (650-850 °C). This process involves the elimination of hydrogen chloride (HCl).

The dehydrochlorination of chloro-fluoro-alkanes is a well-established method for the synthesis of fluorinated alkenes. researchgate.netresearchgate.net In a typical industrial process, the pyrolysis is carried out in a tubular reactor, which may be lined with metals inert to acidic byproducts, such as platinum or certain nickel-chromium or nickel-molybdenum (B8610338) alloys.

| Reaction | Product | Conditions |

| Pyrolysis | Hexafluoropropene | 650-850 °C, 3-120 seconds |

| Information based on a patented process. researchgate.net |

The hexafluoroisopropyl group is a significant structural motif in medicinal chemistry and materials science due to its unique electronic properties and steric bulk. While direct nucleophilic substitution on the tertiary carbon of this compound is challenging, related hexafluoroisopropyl compounds are central to the synthesis of complex molecules. For instance, hexafluoroisopropanol is a key starting material for producing ethers like hexafluoroisopropyl methyl ether and the anesthetic sevoflurane. chemicalbook.comwipo.int The synthesis of such compounds often involves the reaction of hexafluoroisopropanol with other reagents, rather than the direct use of this compound as an alkylating agent.

Application as a Unique Solvent or Reaction Medium in Specific Chemical Transformations

The physical properties of this compound, such as its low boiling point and density, suggest its potential as a specialized solvent system.

This compound belongs to the class of chlorofluorocarbons. nih.gov Historically, related compounds like dichlorodifluoromethane (B179400) and monochlorodifluoromethane were among the first mobile phases used in supercritical fluid chromatography (SFC). chemicalbook.com Supercritical fluids, which exist above their critical temperature and pressure, offer properties of both liquids and gases, such as high diffusivity and tunable solvent strength, making them useful for extractions and as reaction media. wikipedia.orgsitec-hp.ch While carbon dioxide is now the most common supercritical fluid, the properties of halogenated hydrocarbons suggest their potential for specialized applications where different polarity or solvent characteristics are required. chemicalbook.comwikipedia.org

The choice of solvent can significantly impact the selectivity and rate of chemical reactions. wikipedia.orggoogle.com Chlorinated solvents are common in many synthetic transformations, but their environmental impact has led to a search for alternatives. While extensive studies exist on the effects of various solvents on reaction outcomes, specific research detailing the influence of this compound as a reaction medium on chemo-, regio-, or stereoselectivity is not widely documented in publicly available literature.

Development of New Reagents and Catalysts Utilizing this compound Derivatives

The transformation of relatively inert C-Cl bonds into more reactive functionalities is a cornerstone of synthetic chemistry. Organometallic reagents, such as organolithium and Grignard reagents, are powerful nucleophiles and bases used to form new carbon-carbon bonds. libretexts.orgwikipedia.orglibretexts.orgyoutube.comyoutube.com In principle, this compound could be converted into an organometallic reagent, which would allow for the introduction of the hexafluoroisopropyl group into various substrates. However, specific examples of the synthesis and application of such reagents derived from this compound are not readily found in the surveyed academic literature.

Research has been conducted on derivatives of related compounds, such as 2-(chloromethoxy)-1,1,1,3,3,3-hexafluoropropane, but their development into widely used reagents or catalysts is not yet established. nih.govnih.gov The development of new catalysts and reagents from readily available fluorinated starting materials remains an active area of research.

Precursor for Experimental Polymeric Materials or Specialty Fluids with Unique Academic Interest

This compound serves as a valuable precursor in academic research for the synthesis of novel fluorinated polymers and specialty fluids. Its primary route of utility involves the dehydrochlorination to produce hexafluoropropene (HFP), a key monomer in the development of advanced materials with unique properties.